REACTION_CXSMILES
|
[S-2:1].[Na+].[Na+].Cl[CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][S:1][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
ClCCOCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCCSCCOCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |